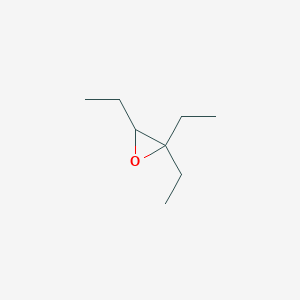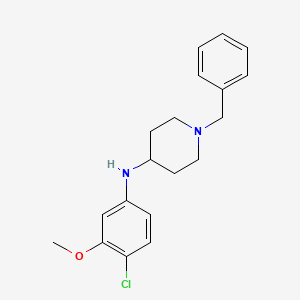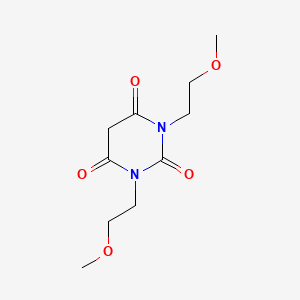![molecular formula C10H7F3N2OS B13942629 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- CAS No. 851224-81-2](/img/structure/B13942629.png)
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiadiazole ring substituted with a methanol group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form the corresponding dihydrothiadiazole.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted thiadiazole derivatives.
科学的研究の応用
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substitution pattern.
Benzothiadiazole Derivatives: These compounds contain a benzene ring fused to the thiadiazole ring and are used in materials science and medicinal chemistry.
Uniqueness
1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
851224-81-2 |
|---|---|
分子式 |
C10H7F3N2OS |
分子量 |
260.24 g/mol |
IUPAC名 |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2 |
InChIキー |
RJSAGKWMYSYKHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NSC(=N2)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















